Acid Alizarin Violet N

Übersicht

Beschreibung

Acid Alizarin Violet N is a dye with a dark red light purple color . It is soluble in water, producing a magenta solution, and soluble in ethanol, producing a red-orange solution . It is slightly soluble in acetone . The dye content is approximately 50% .

Molecular Structure Analysis

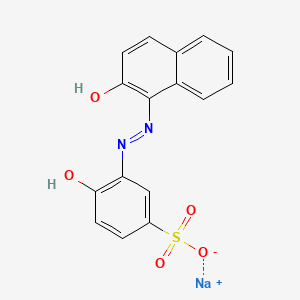

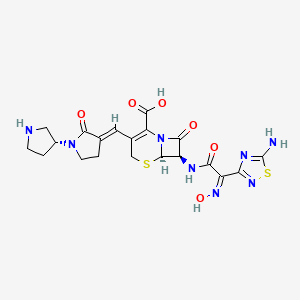

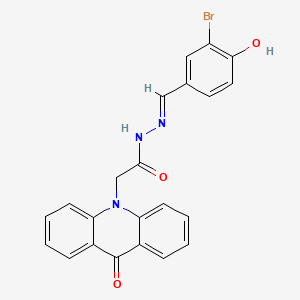

The molecular formula of Acid Alizarin Violet N is C16H11N2NaO5S, and its molecular weight is 366.32 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis

Acid Alizarin Violet N has been studied for its degradation under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . It has also been studied for its removal using sugarcane bagasse as an adsorbent .Physical And Chemical Properties Analysis

Acid Alizarin Violet N is a violet-red crystal that is soluble in water . It is also soluble in ethanol for red-orange and slightly soluble in acetone . In concentrated sulfuric acid, it turns to red light purple, and after dilution, it turns to orange . In concentrated nitric acid, it turns to yellow-brown .Wissenschaftliche Forschungsanwendungen

Dye Removal Using Sugarcane Bagasse

Specific Scientific Field

Environmental Chemistry and Water Treatment

Summary

With the growth of the textile industry, there’s an increasing demand for removing dyes from contaminated effluents. Acid Alizarin Violet N (AVN) is a common dye used in textiles. Researchers have explored using sugarcane bagasse, a natural solid material, for efficient dye removal at low cost.

Experimental Procedure

Results

Implications

Sugarcane bagasse proves attractive for removing AVN from textile effluents, contributing to sustainable water treatment practices .

pH Indicator

Specific Scientific Field

Analytical Chemistry

Summary

Natural alizarin, including Acid Alizarin Violet N, can serve as a pH indicator. Its color changes from scarlet to pink to red with a bluish tint, depending on the strength of the alkali or acid used. Strong alkali produces a violet-blue color, while strong acid results in yellowish-red hues .

Dissociation Constant Determination

Specific Scientific Field

Physical Chemistry

Summary

Researchers have determined the dissociation constant of Acid Alizarin Violet N in pure water. This parameter is essential for understanding its behavior in solution .

Dye Content Analysis

Specific Scientific Field

Chemical Analysis

Summary

Acid Alizarin Violet N is used as a dye in various applications. Analyzing its dye content (50%) provides crucial information for quality control and process optimization .

Biological Studies

Specific Scientific Field

Biochemistry and Toxicology

Summary

Studies have investigated the impact of Acid Alizarin Violet N on living organisms. Its solubility in water and potential risks, including carcinogenic and mutagenic effects, have been explored .

Photosynthesis Inhibition

Specific Scientific Field

Ecology and Environmental Science

Summary

In aquatic systems, dyes like Acid Alizarin Violet N can alter photosynthetic activities by blocking solar radiation penetration. Understanding these effects contributes to environmental assessments .

Safety And Hazards

Acid Alizarin Violet N should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Zukünftige Richtungen

Future research could focus on the photocatalytic degradation of Acid Alizarin Violet N under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . Another promising area of research is the use of natural solid materials, such as sugarcane bagasse, for the removal of Acid Alizarin Violet N from contaminated water .

Eigenschaften

IUPAC Name |

sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQIIZJSZSVJJK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062172 | |

| Record name | Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet-red crystals soluble in water; [Sax] Brown to rust powder; [MSDSonline] | |

| Record name | Alizarine Violet N | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1955 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Acid Alizarin Violet N | |

CAS RN |

2092-55-9 | |

| Record name | C.I. 15670 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxy-3-(2-hydroxy-1-naphthalenylazo)benzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)

![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)